molecular formula C23H23N3O B379399 2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE

2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE

Cat. No.: B379399
M. Wt: 357.4g/mol
InChI Key: ZBZPFNXCRPUBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with the benzimidazole core.

    Introduction of Methylphenyl Group: This could be done through a Friedel-Crafts alkylation reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenoxyethyl group.

    Reduction: Reduction reactions might target the benzimidazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.

Scientific Research Applications

2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Phenoxyethyl Compounds: Molecules featuring the phenoxyethyl group.

    Methylphenyl Compounds: Structures containing the methylphenyl group.

Uniqueness

2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4g/mol

IUPAC Name

2-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C23H23N3O/c1-18-9-5-6-12-20(18)24-17-23-25-21-13-7-8-14-22(21)26(23)15-16-27-19-10-3-2-4-11-19/h2-14,24H,15-17H2,1H3

InChI Key

ZBZPFNXCRPUBFZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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